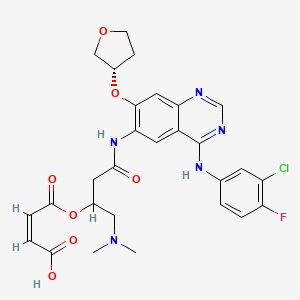
(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic Acid (Afatinib Impurity pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including amines, ethers, and carboxylic acids, which contribute to its diverse reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. Subsequent steps involve the formation of the tetrahydrofuran moiety and the attachment of the dimethylamino and oxobutanoyl groups. The final step includes the formation of the (Z)-4-oxobut-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic ring with chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of various functional groups on biological activity. Its structure allows for the exploration of structure-activity relationships.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its multiple functional groups can interact with various biological targets, making it a promising candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This can result in the modulation of various biological pathways, ultimately affecting cellular processes.
類似化合物との比較
Similar Compounds
(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid analogs: Compounds with similar structures but different substituents on the phenyl ring or quinazoline core.
Quinazoline derivatives: Compounds with a quinazoline core but different functional groups attached.
Uniqueness
The uniqueness of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C28H29ClFN5O7 |
|---|---|
分子量 |
602.0 g/mol |
IUPAC名 |
(Z)-4-[4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-1-(dimethylamino)-4-oxobutan-2-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C28H29ClFN5O7/c1-35(2)13-18(42-27(39)6-5-26(37)38)10-25(36)34-23-11-19-22(12-24(23)41-17-7-8-40-14-17)31-15-32-28(19)33-16-3-4-21(30)20(29)9-16/h3-6,9,11-12,15,17-18H,7-8,10,13-14H2,1-2H3,(H,34,36)(H,37,38)(H,31,32,33)/b6-5-/t17-,18?/m0/s1 |
InChIキー |
MAGMEMHASFDBDV-BHIBVNTLSA-N |
異性体SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)OC(=O)/C=C\C(=O)O |
正規SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)OC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















